1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various organic compounds, including medicinal products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with acetamidoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit the uptake of gamma-aminobutyric acid (GABA), leading to increased levels of GABA in the synaptic cleft and enhanced inhibitory neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity.
Piperidine-3-carboxamide derivatives: Studied for their anti-osteoporosis properties.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
1-(2-Acetamidoacetyl)piperidine-3-carboxylic acid is unique due to its specific acetamidoacetyl group, which imparts distinct chemical and biological properties. This group allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H16N2O4 |
---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
1-(2-acetamidoacetyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-7(13)11-5-9(14)12-4-2-3-8(6-12)10(15)16/h8H,2-6H2,1H3,(H,11,13)(H,15,16) |
InChI Key |
BSLXZBXYYMDIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)C(=O)O |
Origin of Product |
United States |
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